molecular formula C30H27AlN3O3 B13139867 CID 51358301

CID 51358301

Cat. No.: B13139867
M. Wt: 504.5 g/mol
InChI Key: ZXSSKJWTTKRRSX-UHFFFAOYSA-N
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Description

Tris(4-methyl-8-hydroxyquinoline)aluminum is a coordination complex where aluminum is bonded in a bidentate manner to the conjugate base of three 4-methyl-8-hydroxyquinoline ligands. This compound is known for its luminescent properties and is widely used in organic light-emitting diodes (OLEDs) due to its excellent stability and high fluorescence quantum yield.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tris(4-methyl-8-hydroxyquinoline)aluminum typically involves the reaction of aluminum salts, such as aluminum chloride or aluminum nitrate, with 4-methyl-8-hydroxyquinoline in an organic solvent like isopropanol. The reaction is usually carried out under reflux conditions, followed by the addition of a base such as ammonia hydroxide to precipitate the product. The precipitate is then washed with isopropanol and purified by vacuum sublimation .

Industrial Production Methods

In industrial settings, the production of tris(4-methyl-8-hydroxyquinoline)aluminum can be scaled up by using high-purity aluminum oxide and 4-methyl-8-hydroxyquinoline. The reaction is conducted under controlled vapor conditions at temperatures ranging from 190°C to 240°C, with water removal facilitated by phosphorus anhydride .

Chemical Reactions Analysis

Types of Reactions

Tris(4-methyl-8-hydroxyquinoline)aluminum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of aluminum.

    Reduction: It can be reduced using reducing agents, although this is less common.

    Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used.

    Substitution: Ligand substitution reactions often involve the use of other quinoline derivatives or similar ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of aluminum oxides, while substitution reactions can yield various aluminum complexes with different ligands .

Scientific Research Applications

Tris(4-methyl-8-hydroxyquinoline)aluminum has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(4-methyl-8-hydroxyquinoline)aluminum exerts its effects is primarily through its interaction with light. The aluminum center in the complex facilitates the transfer of electrons, leading to the emission of light when excited. This process involves the absorption of photons, excitation of electrons to higher energy states, and subsequent emission of light as the electrons return to their ground state .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(4-methyl-8-hydroxyquinoline)aluminum is unique due to the presence of the methyl group on the quinoline ligand, which can influence its luminescent properties and stability. This makes it particularly suitable for specific applications where tailored luminescence and stability are required .

Properties

Molecular Formula

C30H27AlN3O3

Molecular Weight

504.5 g/mol

InChI

InChI=1S/3C10H9NO.Al/c3*1-7-5-6-11-10-8(7)3-2-4-9(10)12;/h3*2-6,12H,1H3;

InChI Key

ZXSSKJWTTKRRSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.CC1=C2C=CC=C(C2=NC=C1)O.[Al]

Origin of Product

United States

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